molecular formula C9H18ClNO2S B13074515 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13074515
M. Wt: 239.76 g/mol
InChI Key: NAYRJCCOYGWPOU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₈ClNO₂S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3,5-Dimethylpiperidin-1-yl)ethanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C₉H₁₈NO₂+SOCl₂C₉H₁₈ClNO₂S+HCl+SO₂\text{C₉H₁₈NO₂} + \text{SOCl₂} \rightarrow \text{C₉H₁₈ClNO₂S} + \text{HCl} + \text{SO₂} C₉H₁₈NO₂+SOCl₂→C₉H₁₈ClNO₂S+HCl+SO₂

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonamide derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures.

    Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide (NaOH) can be performed at room temperature.

    Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Formed from hydrolysis reactions.

    Reduced Sulfonamides: Formed from reduction reactions.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of potential drug candidates, particularly those involving sulfonamide functional groups.

    Material Science: In the modification of polymers and other materials to introduce sulfonyl chloride functionalities.

    Biological Studies: As a reagent in the modification of biomolecules for studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide derivatives. These reactions can modify the structure and function of target molecules, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the piperidine ring.

    Benzenesulfonyl Chloride: Contains an aromatic ring, offering different reactivity and applications.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Commonly used in organic synthesis for protecting groups and other transformations.

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonyl chloride is unique due to the presence of the piperidine ring, which can impart additional steric and electronic effects in reactions. This structural feature can influence the reactivity and selectivity of the compound in various chemical transformations, making it distinct from other sulfonyl chlorides.

Properties

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C9H18ClNO2S/c1-8-5-9(2)7-11(6-8)3-4-14(10,12)13/h8-9H,3-7H2,1-2H3

InChI Key

NAYRJCCOYGWPOU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCS(=O)(=O)Cl)C

Origin of Product

United States

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